Tetra-O-benzoyl-beta-L-rhamnopyranose
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Overview
Description
Tetra-O-benzoyl-beta-L-rhamnopyranose is a chemical compound with the molecular formula C34H28O9. It is a derivative of L-rhamnose, a naturally occurring deoxy sugar.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-O-benzoyl-beta-L-rhamnopyranose typically involves the benzoylation of L-rhamnoseThe reaction is carried out under controlled conditions to ensure the selective benzoylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tetra-O-benzoyl-beta-L-rhamnopyranose undergoes various chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield L-rhamnose.
Substitution: The benzoyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: L-rhamnose and benzoic acid.
Substitution: Various substituted rhamnopyranose derivatives depending on the nucleophile used.
Scientific Research Applications
Tetra-O-benzoyl-beta-L-rhamnopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of glycosides and other carbohydrate derivatives.
Biology: Studied for its potential role in modulating biological processes due to its structural similarity to naturally occurring sugars.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of Tetra-O-benzoyl-beta-L-rhamnopyranose is primarily related to its ability to interact with biological molecules. The benzoyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, to modulate biological processes. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Tetra-O-acetyl-beta-L-rhamnopyranose: Similar structure but with acetyl groups instead of benzoyl groups.
Tetra-O-benzoyl-alpha-L-rhamnopyranose: Similar structure but with an alpha configuration.
Tetra-O-benzoyl-beta-D-glucopyranose: Similar structure but with a glucose backbone instead of rhamnose.
Uniqueness
Its ability to undergo selective reactions and its enhanced lipophilicity make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C34H28O9 |
---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
[(3R,4R,5S,6S)-3,4-dibenzoyloxy-5-hydroxy-6-methyloxan-2-yl] 2-benzoylbenzoate |
InChI |
InChI=1S/C34H28O9/c1-21-27(35)29(41-31(37)23-15-7-3-8-16-23)30(42-32(38)24-17-9-4-10-18-24)34(40-21)43-33(39)26-20-12-11-19-25(26)28(36)22-13-5-2-6-14-22/h2-21,27,29-30,34-35H,1H3/t21-,27-,29+,30+,34?/m0/s1 |
InChI Key |
CXIFLPXQTOOBQD-HEYZEUQUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
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